molecular formula C15H17NO3S B2764889 N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzamide CAS No. 2034242-96-9

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzamide

Cat. No. B2764889
CAS RN: 2034242-96-9
M. Wt: 291.37
InChI Key: CBJVCFHNCQEFNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzamide” is a chemical compound . It contains a total of 38 bonds, including 21 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 2 double bonds, and 11 aromatic bonds . It also includes 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Thiophene .


Molecular Structure Analysis

The molecular structure of “N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzamide” includes a five-membered ring (Thiophene), a six-membered ring, a secondary amide (aliphatic), a hydroxyl group, and a secondary alcohol . The presence of these functional groups and rings contributes to the compound’s unique properties.

Scientific Research Applications

Molecular Structure Analysis

  • Intermolecular Interactions and Molecular Structure : A study focused on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, exploring its intermolecular interactions through single crystal X-ray diffraction and DFT calculations. This research highlights the minor but significant influence of crystal packing and dimerization on molecular geometry, particularly affecting the dihedral angles and rotational conformation of aromatic rings. Such insights are crucial for understanding the physical and chemical properties of benzamide derivatives, including N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzamide (Karabulut et al., 2014).

Corrosion Inhibition

  • Corrosion Inhibition : Another study investigated the effectiveness of methoxy-substituted phenylthienyl benzamidine derivatives as corrosion inhibitors for carbon steel in hydrochloric acid medium. The research demonstrated that these compounds effectively reduce corrosion, showcasing the potential of benzamide derivatives in industrial applications (Fouda et al., 2020).

Biosensor Development

  • Biosensor Applications : A biosensor utilizing a modified N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs carbon paste electrode was developed for the simultaneous determination of glutathione and piroxicam. This showcases the potential use of benzamide derivatives in enhancing the sensitivity and selectivity of biosensors (Karimi-Maleh et al., 2014).

Antioxidant Properties

  • Antioxidant Capacity : A study synthesized a range of N-arylbenzamides to evaluate their antioxidant capacity, demonstrating that some derivatives exhibit improved antioxidative properties compared to the reference molecule BHT. This suggests potential applications of benzamide derivatives in developing antioxidants (Perin et al., 2018).

Antimicrobial Activity

  • Antimicrobial Activity : Research on N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides showed promising in vitro antibacterial and antifungal activity, indicating the potential of benzamide derivatives in treating microbial diseases (Desai et al., 2013).

properties

IUPAC Name

N-(3-hydroxy-3-thiophen-3-ylpropyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-19-14-5-3-2-4-12(14)15(18)16-8-6-13(17)11-7-9-20-10-11/h2-5,7,9-10,13,17H,6,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJVCFHNCQEFNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzamide

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